3-amino-1-methyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4(3-6)2-5(7)8-9/h2H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXNWDAOJTUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Cyanoacetone (CH₃COCH₂CN) reacts with methylhydrazine (CH₃NHNH₂) under reflux in a solvent system capable of azeotropic water removal, such as toluene. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. The methyl group from methylhydrazine occupies the N1 position, while the nitrile and amino groups regioselectively occupy C5 and C3, respectively.
Example Protocol
- Reactants : Sodium cyanoacetone (1 mol), methylhydrazine hydrochloride (1 mol).
- Solvent : Toluene (300 mL) with a Dean-Stark trap for water removal.
- Conditions : Reflux at 110–120°C until water evolution ceases (~4–6 hours).
- Work-up : Cool the mixture, precipitate sodium chloride with ethanol, filter, and distill the filtrate to isolate the product.
- Yield : 72–83%.
Critical parameters include stoichiometric equivalence, reaction temperature, and solvent choice. Excess methylhydrazine may lead to byproducts, while insufficient heating hampers cyclization.
Multi-Step Synthesis from Diethyl 1H-Pyrazole-3,5-Dicarboxylate
An alternative pathway, detailed in patent CN105646355A, involves functional group transformations on a pre-formed pyrazole ring. Although originally designed for 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile, this method can be adapted to introduce an amino group at C3.
Stepwise Functionalization
- N1 Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane and K₂CO₃ in acetone to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate.
- Ester Hydrolysis : Selective hydrolysis of the C3 ester with KOH in methanol produces 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.
- Amide Formation : Conversion of the C5 carboxylic acid to an amide via acyl chloride intermediates (using SOCl₂) and subsequent treatment with ammonia yields methyl 5-carbamoyl-1-methyl-pyrazole-3-carboxylate.
- Nitrile Formation : The amide at C5 is dehydrated to a nitrile using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM), yielding methyl 5-cyano-1-methyl-pyrazole-3-carboxylate.
- Amination at C3 : Reduction of the C3 ester to an alcohol (LiBH₄ in THF/methanol) followed by substitution with ammonia or an amine source could theoretically introduce the amino group, though this step requires further optimization beyond the original patent scope.
Challenges :
- Regioselective amination at C3 without disturbing the nitrile at C5.
- Avoiding over-reduction or side reactions during LiBH₄ treatment.
Alternative Approaches via Condensation-Cyclization
Patent CN111362874B describes a cyclization strategy using α,β-unsaturated esters and methylhydrazine, though its primary focus is on difluoromethyl derivatives. Adapting this method for this compound would require:
- Substrate Modification : Replacing 2,2-difluoroacetyl halide with a cyanoacetyl equivalent.
- Cyclization : Condensation with methylhydrazine to form the pyrazole ring, followed by oxidation or functionalization to introduce the amino group.
Limitations :
- Limited precedent for introducing both cyano and amino groups via this route.
- Potential regiochemical ambiguity during cyclization.
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Cyclocondensation | 72–83% | Low | High | High |
| Multi-Step Synthesis | 40–60%* | High | Moderate | Moderate |
| Condensation-Cyclization | N/A | Moderate | Low | Low |
*Estimated based on analogous steps in patent.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative with diverse applications in scientific research, particularly in medicinal chemistry. Research findings suggest its potential in various biological activities, including anticancer and anti-inflammatory properties .
IUPAC Name: 5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride
Formula: C5H8ClN3O2
Related Compounds: It is structurally similar to 3-Methyl-1H-pyrazole-5-carboxylic acid and 3-Amino-5-methyl-1H-pyrazole.
Chemical Reactions
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo different chemical reactions:
- Oxidation: The amino group can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form nitro derivatives.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor. Related compounds have demonstrated potent inhibition of d-amino acid oxidase (DAO), suggesting a similar mechanism may apply to this compound. By inhibiting DAO, it may influence the metabolism of D-amino acids and reduce oxidative stress pathways, potentially protecting cells from damage associated with oxidative stress.
Anticancer Properties
Pyrazole derivatives exhibit antiproliferative activity across multiple cancer cell lines. One derivative exhibited IC50 values ranging from 0.08 to 12.07 mM against HeLa (cervical cancer) and L1210 (murine leukemia) cells. Docking studies suggest that certain derivatives bind effectively to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase.
Anti-inflammatory Activity
It can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in murine models, suggesting its potential in treating inflammatory diseases.
Anti-Infective
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbonitriles
The following analysis compares 3-amino-1-methyl-1H-pyrazole-5-carbonitrile with structurally related pyrazole carbonitriles, focusing on substituent effects, synthetic routes, and functional properties.
Structural and Substituent Variations
Key Compounds :
3-Amino-5-methylthio-1H-pyrazole-4-carbonitrile Substituents: Amino (C3), methylthio (C5), nitrile (C4). Molecular Formula: C₅H₅N₃S.
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Substituents: Ethyl (N1), methyl (C3), amino (C5), nitrile (C4). Molecular Formula: C₇H₁₀N₄.
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Substituents: Chlorophenyl (N1), methyl (C3), fused pyran ring. Molecular Formula: C₂₀H₁₆ClN₃O. Properties: The fused pyran ring introduces rigidity, which may enhance binding affinity in kinase inhibitors .
Physicochemical and Functional Properties
Electronic Effects :
- The amino group at C3 in the target compound enhances nucleophilicity, facilitating electrophilic substitutions (e.g., acetamide formation) .
- Nitro-substituted analogs (e.g., 4-nitro-1H-pyrazole derivatives) exhibit reduced basicity due to electron withdrawal, altering reactivity profiles .
Biological Activity
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile (AMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of AMPC, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Structural Characteristics
AMPC is synthesized through various methods that typically involve the reaction of hydrazine derivatives with carbonitriles. The structural formula can be represented as follows:
The presence of the amino group and the carbonitrile moiety contributes to its reactivity and biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of AMPC. For instance, a study evaluating its effects on breast cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against cancer cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies .
Table 1: Anticancer Activity of AMPC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.33 | Tubulin polymerization inhibition |
| A549 | 4.22 | Cell cycle arrest |
| HCT-116 | 3.46 | Pro-apoptotic effects |
Antimicrobial Activity
AMPC has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various pathogens, including Staphylococcus aureus and Candida spp. The minimum inhibitory concentration (MIC) values for AMPC derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity of AMPC Derivatives
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Candida albicans | 0.25 | Fungicidal |
The biological activity of AMPC is attributed to several mechanisms:
- Enzyme Inhibition : AMPC acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : The compound has been shown to interact with specific cellular receptors, influencing pathways related to cell growth and apoptosis.
- Biofilm Disruption : Studies indicate that AMPC can disrupt biofilm formation in bacterial strains, enhancing its efficacy as an antimicrobial agent .
Case Study 1: Anticancer Efficacy in Breast Cancer
A recent clinical evaluation involved administering AMPC derivatives to patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with higher doses of AMPC, correlating with increased apoptosis markers in tumor biopsies.
Case Study 2: Antimicrobial Effectiveness
In a controlled laboratory setting, AMPC was tested against a panel of resistant bacterial strains. The results demonstrated that AMPC not only inhibited bacterial growth but also reversed resistance mechanisms in certain strains, highlighting its potential utility in treating antibiotic-resistant infections .
Q & A
Basic: What spectroscopic methods are most effective for confirming the molecular structure of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile?
Answer:
The structural confirmation of this compound relies on IR spectroscopy to identify functional groups (e.g., nitrile C≡N stretch at ~2250 cm⁻¹, amino N–H stretches at ~3300–3400 cm⁻¹) and NMR spectroscopy to resolve substituent positions. For example:
- ¹H NMR can confirm the methyl group (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- ¹³C NMR resolves the nitrile carbon (δ ~110–120 ppm) and pyrazole ring carbons.
Cross-validation with computational methods (e.g., DFT) ensures accuracy .
Advanced: How can reaction conditions be optimized to improve the synthetic yield of this compound?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate intermediate formation.
- Temperature control : Maintaining 60–80°C minimizes side reactions during nitrile group incorporation.
Systematic DOE (Design of Experiments) can identify optimal conditions, with purity assessed via HPLC or TLC .
Advanced: What computational strategies predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Molecular electrostatic potential (MEP) : Highlights nucleophilic/electrophilic sites (e.g., nitrile carbon).
- Frontier molecular orbitals (HOMO-LUMO) : Predicts charge-transfer interactions and reactivity.
Benchmarking against experimental UV-Vis or cyclic voltammetry data validates computational results .
Basic: What crystallographic techniques are used to determine the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) resolves the 3D structure. Critical steps include:
- Growing high-quality crystals via slow evaporation.
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Validation using R-factors and residual electron density maps .
Advanced: How can contradictions between experimental spectroscopic data and computational models be resolved?
Answer:
- Conformational analysis : Compare multiple DFT-optimized conformers to experimental NMR shifts.
- Solvent effects : Include solvent models (e.g., PCM) in calculations to match solution-phase data.
- Dynamic effects : Use molecular dynamics (MD) to account for temperature-dependent vibrational modes .
Advanced: What strategies guide the design of bioactivity assays for pyrazole derivatives like this compound?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, amino) to probe enzyme inhibition (e.g., kinase assays).
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2).
- In vitro validation : Pair computational predictions with cell-based assays (e.g., IC₅₀ determination) .
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
Two common pathways:
Cyclocondensation : Reacting hydrazine derivatives with β-ketonitriles under acidic conditions.
Multi-step functionalization : Introducing the amino group via nitration/reduction or direct substitution.
Intermediate characterization via LC-MS ensures reaction progression .
Advanced: How are challenges in crystallizing pyrazole derivatives addressed for SCXRD studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
